molecular formula C13H17NO4 B13978974 4-Nitrophenyl heptanoate CAS No. 1956-08-7

4-Nitrophenyl heptanoate

Cat. No.: B13978974
CAS No.: 1956-08-7
M. Wt: 251.28 g/mol
InChI Key: UUQDIYZHZCSSEE-UHFFFAOYSA-N
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Description

4-Nitrophenyl heptanoate is an organic compound that belongs to the class of nitrophenyl esters. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a heptanoate ester group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl heptanoate can be synthesized through the esterification of 4-nitrophenol with heptanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, often involving the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl heptanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-nitrophenol and heptanoic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 4-Aminophenyl heptanoate.

    Hydrolysis: 4-Nitrophenol and heptanoic acid.

    Substitution: Various substituted phenyl heptanoates depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl heptanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a substrate in enzymatic assays to study esterases and lipases. It serves as a model compound to investigate reaction mechanisms and kinetics.

    Biology: Employed in biochemical studies to understand enzyme-substrate interactions and enzyme kinetics.

    Medicine: Utilized in drug development and screening assays to identify potential inhibitors of esterases and related enzymes.

    Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-nitrophenyl heptanoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound acts as a substrate for esterases and lipases, which cleave the ester bond to produce 4-nitrophenol and heptanoic acid. The nitro group on the phenyl ring can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    4-Nitrophenyl acetate: An ester with a shorter acyl chain, commonly used in similar enzymatic assays.

    4-Nitrophenyl butyrate: Another nitrophenyl ester with a different acyl chain length, used for studying esterases.

    4-Nitrophenyl hexanoate: Similar to 4-nitrophenyl heptanoate but with a six-carbon acyl chain.

Uniqueness: this compound is unique due to its specific acyl chain length, which can influence its solubility, reactivity, and interaction with enzymes. The heptanoate ester provides a balance between hydrophobicity and hydrophilicity, making it suitable for various biochemical and industrial applications.

Properties

CAS No.

1956-08-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(4-nitrophenyl) heptanoate

InChI

InChI=1S/C13H17NO4/c1-2-3-4-5-6-13(15)18-12-9-7-11(8-10-12)14(16)17/h7-10H,2-6H2,1H3

InChI Key

UUQDIYZHZCSSEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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